molecular formula C22H34N4O4 B2391782 N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide CAS No. 2034205-55-3

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide

Cat. No.: B2391782
CAS No.: 2034205-55-3
M. Wt: 418.538
InChI Key: JUZBLQYCDKLRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrahydro-2H-pyran ring, a nicotinoyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran-4-yl methanol, which is then reacted with nicotinoyl chloride to form the nicotinoyl ester. This intermediate is further reacted with piperazine to introduce the piperazinyl group. Finally, the isopropyl group is introduced through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The reactions are typically carried out in large reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-2-(4-(6-(methoxy)nicotinoyl)piperazin-1-yl)propanamide: Lacks the tetrahydro-2H-pyran ring.

    N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)benzoyl)piperazin-1-yl)propanamide: Contains a benzoyl group instead of a nicotinoyl group.

Uniqueness

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide is unique due to its combination of a tetrahydro-2H-pyran ring and a nicotinoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran moiety, which is known for its diverse biological activities. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Research indicates that compounds with similar structures often act as antagonists or modulators of specific receptors. For instance, derivatives containing the tetrahydro-pyran scaffold have been linked to anti-inflammatory and neuroprotective effects. The presence of the piperazine and nicotinoyl groups suggests potential interactions with neurotransmitter systems, particularly those involving nicotinic receptors.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatory Exhibits properties that may reduce inflammation in various models .
Neuroprotective Potential to protect neuronal cells from damage, possibly through antioxidant mechanisms .
Cognitive Enhancement May enhance cognitive functions by modulating neurotransmitter systems .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study explored the neuroprotective effects of pyran derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and improve cognitive outcomes in animal models .
  • Anti-inflammatory Activity :
    • Research on pyran-based compounds has shown significant anti-inflammatory effects, which could be beneficial in treating conditions such as Alzheimer's disease. The modulation of inflammatory pathways was noted as a key mechanism .
  • Pharmacokinetics and Toxicology :
    • Preliminary studies indicate favorable pharmacokinetic profiles for similar compounds, with low toxicity levels observed in initial screenings. Detailed toxicological assessments are necessary to confirm safety profiles before clinical applications .

Properties

IUPAC Name

2-[4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c1-16(2)24-21(27)17(3)25-8-10-26(11-9-25)22(28)19-4-5-20(23-14-19)30-15-18-6-12-29-13-7-18/h4-5,14,16-18H,6-13,15H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZBLQYCDKLRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.